2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Description
2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16BrN3O4S and its molecular weight is 402.26. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The New Zinc Phthalocyanine Derivative for Cancer Treatment : A study on a new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, highlighted its excellent properties as a photosensitizer in photodynamic therapy. This compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Applications
Celecoxib Derivatives as Potential Therapeutics : A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed promising results without causing tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition for Therapeutic Use
Inhibitory Effects on Carbonic Anhydrase Isoenzymes : A study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed successful synthesis and characterization, with compounds demonstrating significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This finding suggests potential for further detailed studies in carbonic anhydrase inhibition, which can have therapeutic implications in conditions like glaucoma, epilepsy, and certain diuretic applications (Gul et al., 2016).
Antimicrobial Activity
New Benzenesulfonamide Derivatives for Antimicrobial Use : The synthesis and biological evaluation of some new benzenesulfonamide derivatives containing pyrazole and oxadiazole moieties revealed compounds with significant analgesic and anti-inflammatory activities, surpassing celecoxib in some cases. Moreover, these compounds also showed potential antimicrobial activity, indicating their usefulness in developing new therapeutic agents against bacterial and fungal infections (Aal et al., 2002).
Properties
IUPAC Name |
2-bromo-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWSBALNSIWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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